molecular formula C4BrF9Zn B14869679 PerfluorobutylZinc bromide

PerfluorobutylZinc bromide

Cat. No.: B14869679
M. Wt: 364.3 g/mol
InChI Key: FUGKHABTXOWXHF-UHFFFAOYSA-M
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Description

PerfluorobutylZinc bromide is a unique organozinc compound characterized by the presence of a perfluorobutyl group attached to a zinc atom, which is further bonded to a bromine atom. This compound is part of a broader class of organozinc reagents known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PerfluorobutylZinc bromide typically involves the reaction of perfluorobutyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

C4F9Br+ZnC4F9ZnBr\text{C}_4\text{F}_9\text{Br} + \text{Zn} \rightarrow \text{C}_4\text{F}_9\text{ZnBr} C4​F9​Br+Zn→C4​F9​ZnBr

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

PerfluorobutylZinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the perfluorobutyl group is transferred to an electrophilic carbon center.

    Transmetalation: This compound is often used in transmetalation reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Typical reaction conditions involve moderate temperatures (50-80°C) and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving this compound are typically perfluorinated organic compounds, which are valuable in various industrial applications due to their unique chemical properties.

Scientific Research Applications

PerfluorobutylZinc bromide has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.

    Biology: Research into its potential use in biological systems is ongoing, particularly in the development of novel biomolecules.

    Industry: It is used in the production of perfluorinated compounds, which have applications in materials science, electronics, and surface coatings.

Mechanism of Action

The mechanism of action of PerfluorobutylZinc bromide in chemical reactions involves the transfer of the perfluorobutyl group to an electrophilic center. This process is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic center.

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctyl bromide
  • Perfluorodecalin
  • Tertbutylperfluorocyclohexane
  • Dodecafluoropentane

Uniqueness

PerfluorobutylZinc bromide is unique due to its specific perfluorobutyl group, which imparts distinct chemical properties compared to other perfluorinated compounds. Its reactivity and utility in organic synthesis make it a valuable reagent in various chemical processes.

Properties

Molecular Formula

C4BrF9Zn

Molecular Weight

364.3 g/mol

IUPAC Name

bromozinc(1+);1,1,1,2,2,3,3,4,4-nonafluorobutane

InChI

InChI=1S/C4F9.BrH.Zn/c5-1(6)2(7,8)3(9,10)4(11,12)13;;/h;1H;/q-1;;+2/p-1

InChI Key

FUGKHABTXOWXHF-UHFFFAOYSA-M

Canonical SMILES

[C-](C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Zn+]Br

Origin of Product

United States

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